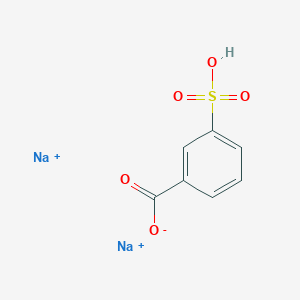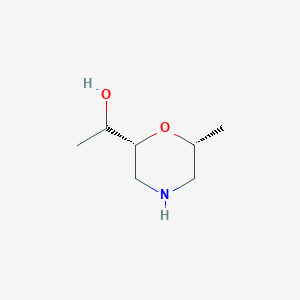
Disodium;3-sulfobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white crystalline powder with a molecular formula of C7H5NaO5S and a molecular weight of 224.17 g/mol . This compound is soluble in water and has a melting point of over 300°C . It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium;3-sulfobenzoate can be synthesized through the sulfonation of benzoic acid. The process involves the reaction of benzoic acid with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions typically include:
Temperature: The reaction is carried out at elevated temperatures to ensure complete sulfonation.
Reagents: Benzoic acid, sulfuric acid, and sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where benzoic acid is treated with sulfuric acid under controlled conditions. The resulting product is then neutralized with sodium hydroxide and purified to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Disodium;3-sulfobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonic acid derivatives.
Reduction: It can be reduced under specific conditions to yield corresponding benzoic acid derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce benzoic acid derivatives .
Scientific Research Applications
Disodium;3-sulfobenzoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of disodium;3-sulfobenzoate involves its interaction with various molecular targets and pathways. The sulfonic acid group in the compound can form strong ionic interactions with proteins and other biomolecules, affecting their structure and function . This property makes it useful in various biochemical and pharmaceutical applications.
Comparison with Similar Compounds
Disodium;3-sulfobenzoate can be compared with other similar compounds, such as:
Sodium 4-sulfobenzoate: Similar in structure but with the sulfonic acid group at the para position.
Sodium 2-sulfobenzoate: Similar in structure but with the sulfonic acid group at the ortho position.
Sodium benzoate: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
These comparisons highlight the unique reactivity and applications of this compound due to the specific positioning of the sulfonic acid group.
Properties
Molecular Formula |
C7H5Na2O5S+ |
|---|---|
Molecular Weight |
247.16 g/mol |
IUPAC Name |
disodium;3-sulfobenzoate |
InChI |
InChI=1S/C7H6O5S.2Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;;/h1-4H,(H,8,9)(H,10,11,12);;/q;2*+1/p-1 |
InChI Key |
OLINJIZFBLZETG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene](/img/structure/B12339877.png)
![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B12339885.png)








![5-[[6-(Oxan-3-ylmethylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12339937.png)
![(4s,5r,6r)-4,5-Dihydroxy-6-[(1r,2r)-1,2,3-Trihydroxypropyl]-5,6-Dihydro-4h-Pyran-2-Carboxylic Acid](/img/structure/B12339939.png)

![Tert-butyl 2-[[3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-ethylamino]acetate](/img/structure/B12339943.png)
